molecular formula C12H19NO4S B5833111 N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide

Cat. No. B5833111
M. Wt: 273.35 g/mol
InChI Key: VURAYTUBJCMHNH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide, also known as DES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in various fields of study.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide acts as a selective antagonist of the 5-HT2A and 5-HT2C serotonin receptors. It binds to these receptors and prevents the binding of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By blocking these receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can alter the activity of the brain and affect behavior.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have a number of biochemical and physiological effects. It can alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It can also affect the activity of various enzymes and proteins in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is its selectivity for the 5-HT2A and 5-HT2C serotonin receptors. This allows researchers to study the specific effects of serotonin on these receptors. However, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide. One area of interest is the role of serotonin receptors in psychiatric disorders, such as depression and schizophrenia. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of drugs on these receptors and their potential as treatments for these disorders. Another area of interest is the development of new drugs that target the 5-HT2A and 5-HT2C serotonin receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used as a starting point for the development of these drugs. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of serotonin on other physiological systems, such as the immune system and the cardiovascular system.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is a valuable research tool with a unique chemical structure and properties. Its selectivity for the 5-HT2A and 5-HT2C serotonin receptors has made it a valuable tool in the study of these receptors and their role in various physiological systems. While it has some limitations, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has the potential to be used in a wide range of future research directions.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide involves the reaction between 3,4-dimethoxyphenethylamine and ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been widely used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used to study the role of serotonin receptors in the brain, as well as the effects of drugs on these receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has also been used to investigate the mechanism of action of various drugs, including antidepressants and antipsychotics.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-18(14,15)13-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9,13H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURAYTUBJCMHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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